1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester is an organic compound with the molecular formula C12H21NO2 It is a derivative of pyridine and is characterized by its tetrahydro structure and the presence of ethyl ester and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various tetrahydropyridine derivatives.
Scientific Research Applications
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydro-pyridine-4-carboxylic acid ethyl ester
- 1,2,3,4-Tetrahydrocarbazole
- Naphthalene, 1,2,3,4-tetrahydro-
Uniqueness
1,2,3,6-Tetrahydro-2,2,6,6-tetramethyl-4-pyridinecarboxylic acid, ethyl ester is unique due to its specific tetrahydro structure and the presence of both ethyl ester and tetramethyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
54996-03-1 |
---|---|
Molecular Formula |
C12H21NO2 |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
ethyl 2,2,6,6-tetramethyl-1,3-dihydropyridine-4-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-6-15-10(14)9-7-11(2,3)13-12(4,5)8-9/h7,13H,6,8H2,1-5H3 |
InChI Key |
AYTGFQNGBCEDCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(NC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.